2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine
Overview
Description
Scientific Research Applications
Green Chemistry Applications
Iodine–pyridine–tert-butylhydroperoxide systems, though not directly mentioning the exact compound, highlight the trend towards environmentally benign reactions. These systems facilitate the oxidation of benzylic methylenes to ketones and primary amines to nitriles under mild, solvent-free conditions. This approach underscores the role of pyridine derivatives in promoting green chemistry by eliminating the need for hazardous reagents and solvents (Zhang et al., 2009).
Coordination Chemistry and Ligand Design
The synthesis and complex chemistry of pyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and related ligands, demonstrate the versatility of these compounds in forming complexes with metals. These complexes have applications ranging from luminescent lanthanide compounds for biological sensing to iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).
Catalytic Applications
Research on 2-tert-butyl-6-(4-fluorophenyl)pyridine and its interaction with K(2)PtCl(4), leading to cyclometalated complexes, showcases the potential of pyridine derivatives in catalysis. These complexes are involved in C-H bond activation, illustrating the delicate balance between sp2 and sp3 C-H bond activation. Such studies are pivotal for understanding catalytic mechanisms and developing new catalytic systems (Crosby et al., 2009).
Polymerization and Material Science
The metalation of pyridine derivatives with dimethylzinc, leading to the formation of dimeric complexes, is crucial for understanding the processes involved in carbon-carbon coupling reactions. These reactions are foundational for synthesizing materials and chemicals with tailored properties (Westerhausen et al., 2001).
Properties
IUPAC Name |
tert-butyl-[(6-iodofuro[3,2-b]pyridin-2-yl)methoxy]-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(15)8-16-12/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVGUIFTDJPUDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674079 | |
Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-iodofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-30-1 | |
Record name | 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-iodofuro[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-iodofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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